molecular formula C20H34ClNO2 B4017133 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride

3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride

Cat. No.: B4017133
M. Wt: 355.9 g/mol
InChI Key: QRGPFMRFYGDARX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, and a benzoate ester with two tert-butyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-(dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2.ClH/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(22)23-11-9-10-21(7)8;/h12-14H,9-11H2,1-8H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGPFMRFYGDARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCCN(C)C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride typically involves the esterification of 3,5-ditert-butylbenzoic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate ester.

    Reduction: Reduced forms of the ester and amine groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propyl acrylate
  • 3-(Dimethylamino)propyl methacrylamide
  • 3-(Dimethylamino)propylamine

Uniqueness

3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride is unique due to the presence of both the dimethylamino group and the bulky tert-butyl groups on the benzoate ester. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride
Reactant of Route 2
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3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate;hydrochloride

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